molecular formula C20H16ClNO3S B3014867 Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate CAS No. 391867-53-1

Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B3014867
CAS No.: 391867-53-1
M. Wt: 385.86
InChI Key: DBHANMOXWPKNPY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted at position 3 with a 4-chlorobenzamido group and at position 5 with a phenyl moiety. The ethyl ester at position 2 enhances solubility and modulates electronic properties. The 4-chlorobenzamido group introduces electron-withdrawing effects and steric bulk, which may influence binding interactions in biological systems or alter material properties.

Properties

IUPAC Name

ethyl 3-[(4-chlorobenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3S/c1-2-25-20(24)18-16(12-17(26-18)13-6-4-3-5-7-13)22-19(23)14-8-10-15(21)11-9-14/h3-12H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHANMOXWPKNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the 4-chlorobenzamido moiety can be reduced to an amine.

    Substitution: The chlorine atom in the 4-chlorobenzamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences :

  • Core Structure: Both compounds share a thiophene-2-carboxylate backbone. However, the substituent at position 3 differs: the target compound features a 4-chlorobenzamido group, while the analog in has a 2-chloroacetamido group.
  • Position 5 Substituent : The target compound’s phenyl group contrasts with the 4-fluorophenyl group in the analog. Fluorine’s electronegativity may increase metabolic stability and lipophilicity compared to the unsubstituted phenyl .
  • Molecular Formula: The analog (C₁₅H₁₃ClFNO₃S) has a lower molecular weight than the target compound (estimated C₂₀H₁₇ClNO₃S), reflecting differences in substituent complexity.

Synthesis and Applications :
While synthesis details for the target compound are unavailable, the analog’s commercial availability (Parchem Chemicals) suggests utility as a building block in pharmaceuticals or agrochemicals.

Dimethyl 4-(4-chlorobenzamido)-dihydropyridazine-3,6-dicarboxylate

Structural Contrast :

  • Core Heterocycle : This compound () replaces the thiophene with a 1,4-dihydropyridazine ring, introducing two adjacent nitrogen atoms. This creates a partially saturated system with distinct electronic properties and conformational flexibility.
  • Substituents : The dihydropyridazine derivative includes a 4-chlorobenzamido-ethyl chain and methyl groups, enhancing steric bulk compared to the target compound’s planar thiophene core.

Synthesis Efficiency :
Achieving a 93% yield (Hexane/EA eluent) suggests optimized reaction conditions for dihydropyridazine formation, though direct comparisons to the target compound’s synthesis are speculative .

Thioester-Containing Analogues (Compounds 46 and 47)

Key Differences :

  • Functional Groups: Compound 47 () incorporates a benzoylthioethyl group and a phenoxy-methylpropanoate chain, diverging from the target’s thiophene-carboxylate structure. The thioester group may confer redox sensitivity or alter metabolic pathways.
  • Synthesis Yields: Lower yields (44–72% for compounds 46/47 vs.

Research Implications

  • Electronic Effects : The 4-chlorobenzamido group in the target compound likely enhances electron-deficient character compared to 2-chloroacetamido analogs, influencing charge-transfer interactions.
  • Biological Relevance : Fluorophenyl () and thioester () substituents suggest divergent applications—fluorine for stability in drug candidates, thioesters for prodrug designs.
  • Synthetic Optimization : High yields in dihydropyridazine synthesis () contrast with lower yields in thioester formation (), underscoring the impact of core structure on reaction efficiency.

Biological Activity

Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate is a synthetic compound belonging to the thiophene derivatives class, notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

Chemical Structure:

  • IUPAC Name: Ethyl 3-[(4-chlorobenzoyl)amino]-5-phenylthiophene-2-carboxylate
  • Molecular Formula: C20H16ClNO3S
  • CAS Number: 391867-53-1

Synthesis Overview:
The synthesis of this compound involves several key steps:

  • Formation of the Thiophene Ring: This is typically achieved through cyclization reactions involving dicarbonyl compounds and elemental sulfur.
  • Introduction of the Phenyl Group: A Suzuki-Miyaura coupling reaction is commonly used to introduce the phenyl group.
  • Formation of the 4-Chlorobenzamido Group: This step involves reacting the thiophene derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

Biological Activity

This compound has been investigated for various biological activities, particularly its potential as an anti-inflammatory and anticancer agent.

The compound's mechanism of action is believed to involve:

  • Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
  • Targeting Kinases: Preliminary studies suggest that it could inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and transcriptional control. Inhibition of CDK6 and CDK9 can disrupt cell cycle progression and induce apoptosis in cancer cells.

Case Studies and Experimental Data

  • Anti-Cancer Activity:
    • In vitro studies have shown that this compound exhibits activity against various cancer cell lines, including prostate cancer cells (PC-3) and HepG2 liver cancer cells. The IC50 values indicate moderate potency, with longer incubation times improving efficacy against resistant cancer types .
  • Anti-inflammatory Properties:
    • The compound has been noted for its potential anti-inflammatory effects, although specific mechanisms remain under investigation. Related compounds have demonstrated similar activities, suggesting a promising therapeutic profile.

Comparative Analysis

Compound NameStructural FeaturesUnique Characteristics
This compoundThiophene ringInvestigated for anti-inflammatory and anticancer activities
Ethyl 3-(4-methoxy-3-sulfamoylphenyl)-1H-pyrazole-5-carboxylatePyrazole coreKnown for antibacterial properties
Benzofuran derivativesBenzofuran coreExhibits strong anti-tumor activities

This comparison highlights how this compound stands out due to its specific substitution patterns that enhance its biological activity against cyclin-dependent kinases, distinguishing it from other similar compounds.

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